2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Overview
Description
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiophene moiety, which is a common structural component in many bioactive molecules . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For example, they can modulate estrogen receptors, inhibit kinases, and have anti-microbial effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of pathways related to their therapeutic properties, such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen signaling, mitosis, microbial infections, and cancer .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Thiophene derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The stability and efficacy of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, this compound can modulate various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to interact with estrogen receptors, thereby influencing hormonal signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on kinases, leading to their inhibition and subsequent modulation of downstream signaling pathways . Additionally, it can interact with transcription factors, thereby influencing gene expression and altering cellular responses . The ability of this compound to modulate these molecular processes makes it a potent agent in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as modulating cell signaling pathways and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . These dosage-dependent effects underscore the importance of optimizing the dosage of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been found to inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and altering cellular metabolism . The ability of this compound to modulate metabolic pathways makes it a valuable tool in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The interactions of this compound with transporters and binding proteins influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells influences its interactions with biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
2-(3-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-5-4-15-11-1-3-13-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8,13,16H,1,3-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHJLPJAXWSLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C3=CSC=C3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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